Hydrogen-Bond Donor Capacity: Secondary vs. Tertiary Amide
4-(Chloromethyl)-N-cyclopropylbenzamide possesses one hydrogen-bond donor (the secondary amide N–H) , whereas the closest N,N-dialkyl analog, 4-(chloromethyl)-N,N-diethylbenzamide (CAS 54589-57-0), has zero hydrogen-bond donors because the amide nitrogen is fully substituted . This difference is binary (1 vs. 0 donors) and mechanistically consequential: the N–H can act as a hydrogen-bond donor to biological targets (e.g., kinase hinge regions) or direct supramolecular assembly, a capacity entirely absent in the tertiary amide comparator.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (secondary amide N–H) |
| Comparator Or Baseline | 4-(Chloromethyl)-N,N-diethylbenzamide (CAS 54589-57-0): 0 H-bond donors |
| Quantified Difference | Binary: 1 vs. 0 (presence vs. absence of H-bond donating capacity) |
| Conditions | Computed molecular descriptor; H-Bond Donor Count per standard chemical informatics definition. |
Why This Matters
The retention of an H-bond donor is essential for target engagement in kinase inhibitor design where the amide N–H frequently forms a critical hydrogen bond with the kinase hinge backbone; the N,N-diethyl analog cannot participate in this interaction, fundamentally limiting its utility in medicinal chemistry campaigns.
